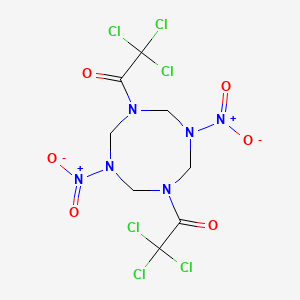
1,1'-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) is a complex organic compound known for its unique chemical structure and properties This compound is part of the tetrazocane family, which is characterized by a ring structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) typically involves multiple steps, starting with the preparation of the tetrazocane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of nitro groups is usually carried out via nitration reactions using strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The final step involves the incorporation of trichloroethanone groups, which can be achieved through acylation reactions using trichloroacetyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trichloroethanone derivatives.
Applications De Recherche Scientifique
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.
Mécanisme D'action
The mechanism of action of 1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) involves its interaction with molecular targets through its nitro and trichloroethanone groups. The nitro groups can participate in redox reactions, while the trichloroethanone groups can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the exertion of its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): Known for its use as an explosive and propellant.
1,3,5-Trinitroperhydro-1,3,5-triazine (RDX): Another well-known explosive compound.
Hexanitrohexaazaisowurtzitane (CL-20): A high-energy explosive with superior performance.
Uniqueness
1,1’-(3,7-Dinitro-1,3,5,7-tetrazocane-1,5-diyl)bis(trichloroethan-1-one) is unique due to the presence of both nitro and trichloroethanone groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its structure allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
50850-30-1 |
|---|---|
Formule moléculaire |
C8H8Cl6N6O6 |
Poids moléculaire |
496.9 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-[3,7-dinitro-5-(2,2,2-trichloroacetyl)-1,3,5,7-tetrazocan-1-yl]ethanone |
InChI |
InChI=1S/C8H8Cl6N6O6/c9-7(10,11)5(21)15-1-17(19(23)24)3-16(6(22)8(12,13)14)4-18(2-15)20(25)26/h1-4H2 |
Clé InChI |
MQGIELXADDOKSQ-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN(CN1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






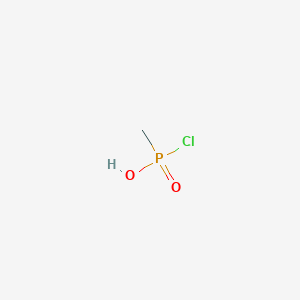
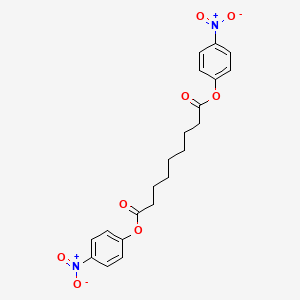

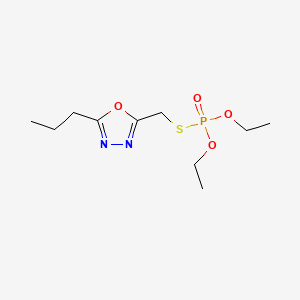
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

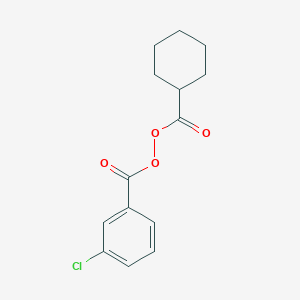
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
